molecular formula C14H16N2O2 B330169 N-(3-CYCLOPROPANEAMIDOPHENYL)CYCLOPROPANECARBOXAMIDE

N-(3-CYCLOPROPANEAMIDOPHENYL)CYCLOPROPANECARBOXAMIDE

Cat. No.: B330169
M. Wt: 244.29 g/mol
InChI Key: QFSZWRVJBHWDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CYCLOPROPANEAMIDOPHENYL)CYCLOPROPANECARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring and an amide functional group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYCLOPROPANEAMIDOPHENYL)CYCLOPROPANECARBOXAMIDE typically involves the reaction of 3-aminophenylcyclopropanecarboxamide with cyclopropylcarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYCLOPROPANEAMIDOPHENYL)CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(3-CYCLOPROPANEAMIDOPHENYL)CYCLOPROPANECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CYCLOPROPANEAMIDOPHENYL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3-CYCLOPROPANEAMIDOPHENYL)CYCLOPROPANECARBOXAMIDE can be compared with other similar compounds, such as:

  • N-{3-[(cyclopropylcarbonyl)amino]phenyl}cyclopropanecarboxylate
  • N-{3-[(cyclopropylcarbonyl)amino]phenyl}cyclopropanecarboxylamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-[3-(cyclopropanecarbonylamino)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C14H16N2O2/c17-13(9-4-5-9)15-11-2-1-3-12(8-11)16-14(18)10-6-7-10/h1-3,8-10H,4-7H2,(H,15,17)(H,16,18)

InChI Key

QFSZWRVJBHWDCY-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC(=CC=C2)NC(=O)C3CC3

Canonical SMILES

C1CC1C(=O)NC2=CC(=CC=C2)NC(=O)C3CC3

Origin of Product

United States

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